

# Application of Cesium-135 in Nuclear Waste Characterization: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cesium-135

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## Introduction

**Cesium-135** ( $^{135}\text{Cs}$ ) is a long-lived fission product of significant interest in the characterization of nuclear waste. With a half-life of approximately 2.3 million years,  $^{135}\text{Cs}$  is a major contributor to the long-term radiological dose assessment of geological repositories for high-level waste (HLW).[1][2] Unlike the more commonly measured  $^{137}\text{Cs}$ ,  $^{135}\text{Cs}$  is a pure low-energy beta emitter, making its direct radiometric detection challenging.[2] Consequently, its characterization relies on sophisticated chemical separation techniques coupled with mass spectrometric analysis. The isotopic ratio of  $^{135}\text{Cs}/^{137}\text{Cs}$  serves as a valuable fingerprint for identifying the origin of nuclear materials and tracking contamination sources.[2][3] These application notes provide detailed protocols for the separation and quantification of  $^{135}\text{Cs}$  in nuclear waste samples, offering a comprehensive guide for researchers and scientists in the field.

## Key Applications of Cesium-135 in Nuclear Waste Characterization

- **Long-Term Safety Assessment of Nuclear Repositories:** Due to its extremely long half-life,  $^{135}\text{Cs}$  is a critical radionuclide in evaluating the long-term environmental impact and safety of nuclear waste disposal sites.[1]

- **Source Identification and Nuclear Forensics:** The  $^{135}\text{Cs}/^{137}\text{Cs}$  isotopic ratio is characteristic of the fission source (e.g., reactor type, fuel burnup) and can be used to trace the origin of radioactive contamination in the environment and in nuclear waste streams.[\[2\]](#)[\[3\]](#)
- **Spent Nuclear Fuel Characterization:** Accurate determination of the  $^{135}\text{Cs}$  inventory in spent nuclear fuel is essential for validating reactor physics codes and for the overall characterization of the waste form.
- **Decommissioning of Nuclear Facilities:** The characterization of  $^{135}\text{Cs}$  is important for the classification and management of radioactive waste generated during the decommissioning of nuclear power plants and other nuclear facilities.[\[1\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data for **Cesium-135** relevant to its characterization in nuclear waste.

Table 1: Nuclear and Physical Properties of **Cesium-135**

Property	Value	Reference
Half-life	$2.3 \times 10^6$ years	<a href="#">[1]</a>
Decay Mode	$\beta^-$	
Beta Decay Energy (Max)	0.269 MeV	
Fission Yield ( $^{235}\text{U}$ thermal)	~6.5%	
Specific Activity	$1.2 \times 10^{-3}$ Ci/g	

Table 2: Comparison of Analytical Techniques for **Cesium-135** Determination

Technique	Typical Detection Limit	Key Advantages	Key Disadvantages	References
Inductively Coupled Plasma Mass Spectrometry (ICP-MS/MS)	2 fg/mL (0.1 µBq/mL)	High sensitivity, rapid analysis	Requires extensive chemical separation to remove isobaric interferences (e.g., <sup>135</sup> Ba)	[4][5]
Thermal Ionization Mass Spectrometry (TIMS)	fg levels	High precision for isotopic ratio measurements	Slower sample throughput, potential for ionization suppression	[6][7]

Table 3: Reported <sup>135</sup>Cs/<sup>137</sup>Cs Atomic Ratios in Various Samples

Sample Type	Reported <sup>135</sup> Cs/ <sup>137</sup> Cs Ratio	Reference
Danish Soil (Global Fallout)	2.08 - 2.68	[8]
Swedish and Ukrainian Soil (Chernobyl Fallout)	0.65 - 0.71	[8]
High Neutron Flux Reactor Samples	as low as 0.12	[9]

## Experimental Protocols

Accurate determination of <sup>135</sup>Cs in nuclear waste necessitates a multi-step process involving sample preparation, chemical separation to isolate cesium from the complex sample matrix and remove isobaric interferences, followed by mass spectrometric analysis.

### Protocol 1: Sample Preparation of Solid Nuclear Waste

This protocol describes the acid leaching of solid waste matrices such as contaminated steel and zirconium alloys.

Materials:

- Concentrated  $\text{H}_2\text{SO}_4$
- Aqua regia (3:1 mixture of concentrated  $\text{HCl}$  and  $\text{HNO}_3$ )
- Deionized water
- Hot plate
- Beakers and flasks
- Centrifuge

Procedure:

- **Sample Weighing:** Accurately weigh 0.05-0.3 g of the dried solid waste sample into a suitable flask.
- **Acid Digestion (for steel samples):** Add 20-30 mL of 5 M  $\text{H}_2\text{SO}_4$  to the flask and heat at  $180^\circ\text{C}$  for 1-2 hours to dissolve the sample.[\[10\]](#)
- **Acid Leaching (for zirconium alloy):** Add 30-50 mL of aqua regia to the sample and heat at  $180^\circ\text{C}$  on a hot plate to leach the cesium.[\[10\]](#)
- **Cooling and Dilution:** Allow the solution to cool to room temperature and carefully dilute with deionized water.
- **Centrifugation/Filtration:** Centrifuge the sample to separate any undissolved solids. Decant the supernatant for further processing.

## Protocol 2: Chemical Separation of Cesium using AMP-PAN and Cation Exchange Chromatography

This protocol outlines a robust method for the separation and purification of cesium from dissolved nuclear waste samples, effectively removing interfering radionuclides and isobaric barium.<sup>[1]</sup><sup>[10]</sup>

#### Materials:

- AMP-PAN resin (Ammonium Molybdophosphate–Polyacrylonitrile)
- AG MP-1M anion exchange resin
- AG 50W-X8 cation exchange resin
- 1 M HNO<sub>3</sub>
- 1.5 M NH<sub>3</sub>·H<sub>2</sub>O
- Chromatography columns

#### Procedure:

- Sample Loading onto AMP-PAN:
  - Adjust the acidity of the sample solution to approximately 1 M HNO<sub>3</sub>.
  - Load the solution onto a pre-conditioned AMP-PAN resin column (e.g., 1.0 mL resin in a 7 mm diameter column).<sup>[10]</sup>
- Washing the AMP-PAN Column:
  - Rinse the column with 45 mL of 1 M HNO<sub>3</sub> to remove matrix components.
  - Follow with a 15 mL rinse of deionized water.<sup>[10]</sup>
- Elution from AMP-PAN:
  - Elute the retained cesium from the AMP-PAN column with 8 mL of 1.5 M NH<sub>3</sub>·H<sub>2</sub>O.<sup>[10]</sup>
- Anion Exchange Chromatography:

- Directly load the eluate from the previous step onto a 2 mL AG MP-1M anion exchange column.
- Rinse the column with 5 mL of 1.5 M  $\text{NH}_3 \cdot \text{H}_2\text{O}$ .[\[10\]](#)
- Collect the effluent and the washing solution, which contain the purified cesium.
- Cation Exchange Chromatography for Barium Removal:
  - Load the combined solution from the anion exchange step onto a 10 mL AG 50W-X8 cation exchange column.
  - Wash the column sequentially with 40 mL of 1.5 M  $\text{NH}_3 \cdot \text{H}_2\text{O}$ , 20 mL of deionized water, and 70 mL of 1 M  $\text{HNO}_3$  to remove any remaining interfering elements, including barium.[\[10\]](#)
- Final Elution of Cesium:
  - Elute the purified cesium from the AG 50W-X8 column using 70 mL of 1 M  $\text{HNO}_3$ .[\[10\]](#)
- Sample Preparation for Mass Spectrometry:
  - Evaporate the final eluate to near dryness on a hot plate.
  - Re-dissolve the residue in a small volume (e.g., 3 mL) of 0.3 M  $\text{HNO}_3$  for analysis by ICP-MS/MS or TIMS.[\[10\]](#)

## Protocol 3: Determination of $^{135}\text{Cs}$ and $^{135}\text{Cs}/^{137}\text{Cs}$ Ratio by ICP-MS/MS

This protocol describes the instrumental analysis of the purified cesium fraction using a triple quadrupole ICP-MS.

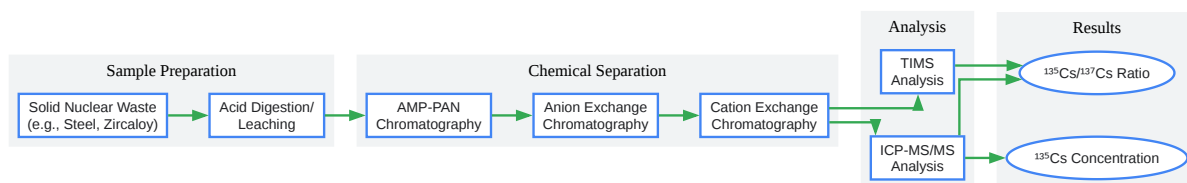
Instrumentation:

- Triple Quadrupole Inductively Coupled Plasma Mass Spectrometer (ICP-MS/MS)
- High-efficiency nebulizer system

## Procedure:

- Instrument Tuning and Calibration:
  - Tune the ICP-MS/MS for optimal sensitivity and stability using a standard tuning solution.
  - Calibrate the instrument using certified cesium standard solutions of known concentrations.
- Interference Removal using Reaction Gas:
  - Introduce a reaction gas, such as  $\text{N}_2\text{O}$ , into the collision/reaction cell to mitigate isobaric interferences from  $^{135}\text{Ba}^+$  and  $^{137}\text{Ba}^+$ . A typical flow rate is around 0.7 mL/min.[8] This process selectively neutralizes barium ions, reducing their transmission to the second quadrupole.
- Data Acquisition:
  - Introduce the prepared sample solution into the ICP-MS/MS.
  - Acquire data by monitoring the ion signals at  $m/z$  133, 135, and 137. A peak jumping acquisition mode is typically used with a dwell time of around 50 ms per mass.[5]
- Data Analysis:
  - Calculate the concentration of  $^{135}\text{Cs}$  based on the intensity of its signal relative to the calibration standards.
  - Determine the  $^{135}\text{Cs}/^{137}\text{Cs}$  atomic ratio from the measured ion intensities.

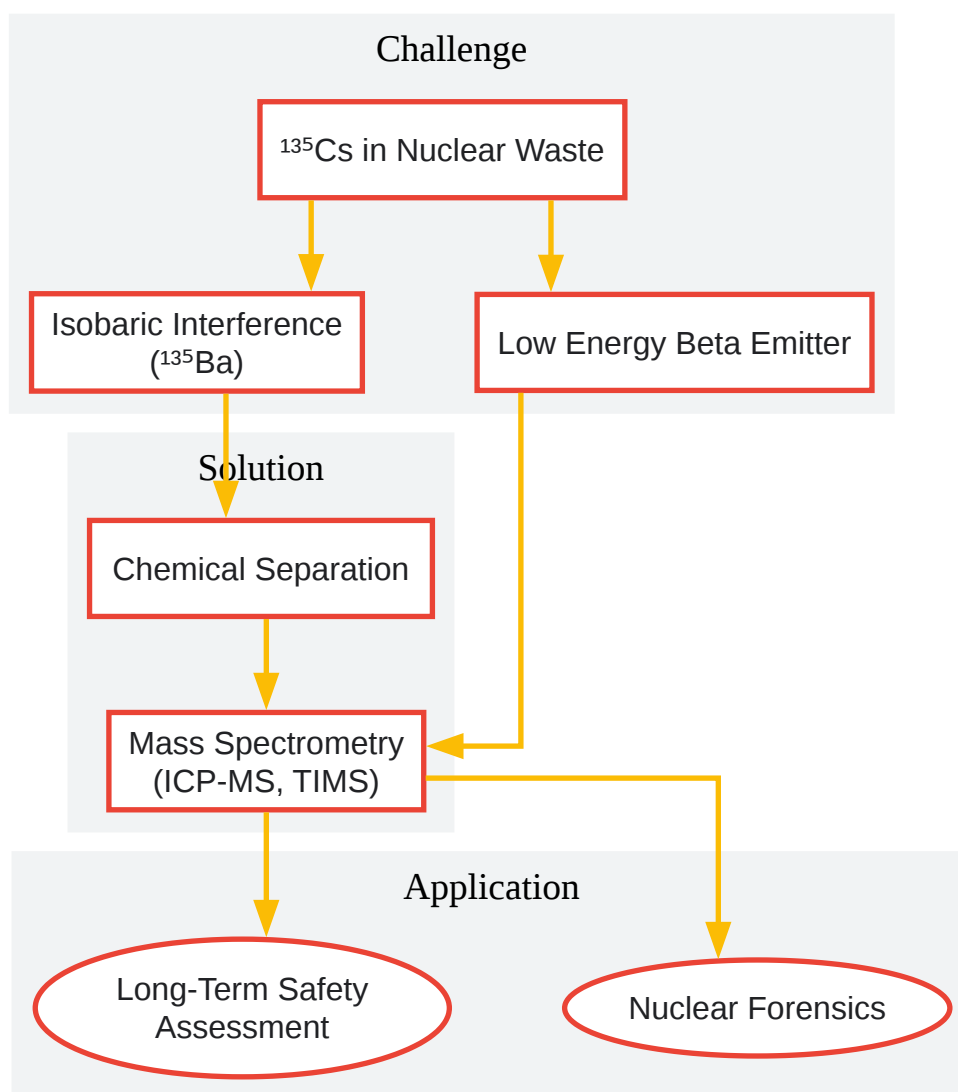
## Visualizations



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Caption: Workflow for  $^{135}\text{Cs}$  characterization in nuclear waste.





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Caption: Logic of  $^{135}\text{Cs}$  analysis and its applications.

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